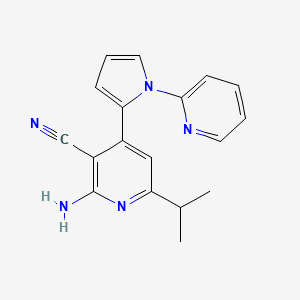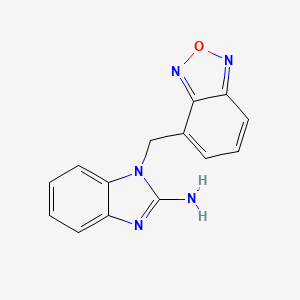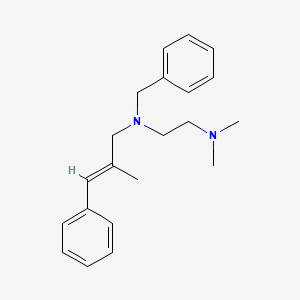![molecular formula C17H18F3N3O B5361113 4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5361113.png)
4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. MPTP is a piperidine derivative that has been synthesized through various methods and has been shown to have a mechanism of action that is both complex and intriguing.
作用机制
The mechanism of action of 4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol is complex and not fully understood. It is known that this compound is metabolized in the brain to a compound called MPP+, which is toxic to dopamine-producing neurons. This toxicity leads to the degeneration of these neurons, which is a hallmark of Parkinson's disease. The exact mechanism by which MPP+ causes this degeneration is still under investigation.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that make it a valuable tool in scientific research. One of the most notable effects of this compound is its ability to induce Parkinson's-like symptoms in humans and animals. This compound has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. Additionally, this compound has been shown to affect the levels of various enzymes and proteins in the brain, including tyrosine hydroxylase and alpha-synuclein.
实验室实验的优点和局限性
One of the main advantages of using 4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol in lab experiments is its ability to induce Parkinson's-like symptoms in humans and animals. This makes it a valuable tool for studying the disease and developing new treatments. Additionally, this compound has a number of biochemical and physiological effects that make it a valuable tool for studying other neurological disorders. However, there are also limitations to using this compound in lab experiments. One of the main limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are a number of future directions for research involving 4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol. One area of research is the development of new treatments for Parkinson's disease. This compound has been a valuable tool for studying the disease, but there is still much to be learned about its mechanism of action and how it can be used to develop new treatments. Another area of research is the study of other neurological disorders, such as schizophrenia and depression. This compound has been shown to affect the levels of various neurotransmitters in the brain, which makes it a valuable tool for studying these disorders. Finally, there is a need for further research into the mechanism of action of this compound. Understanding how this compound causes the degeneration of dopamine-producing neurons could lead to the development of new treatments for Parkinson's disease and other neurological disorders.
合成方法
4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol can be synthesized through a number of different methods, including the use of palladium-catalyzed coupling reactions and the use of Grignard reagents. One of the most commonly used methods for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between 5-bromo-2-trifluoromethylpyridine and 5-methylpyridin-2-ylboronic acid. This method has been shown to be both efficient and effective in producing high yields of this compound.
科学研究应用
4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol has been widely used in scientific research for its unique biochemical and physiological effects. One of the most notable applications of this compound has been in the study of Parkinson's disease. This compound has been shown to induce Parkinson's-like symptoms in humans and animals, making it a valuable tool for studying the disease and developing new treatments. This compound has also been used in the study of other neurological disorders, such as schizophrenia and depression.
属性
IUPAC Name |
4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-12-2-4-14(21-10-12)16(24)6-8-23(9-7-16)15-5-3-13(11-22-15)17(18,19)20/h2-5,10-11,24H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRVDXJJXLOHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5361050.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361056.png)
![(3'S*,4'S*)-1'-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,3'-bipyrrolidin-4'-ol](/img/structure/B5361067.png)
![7-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5361072.png)
![(4-chlorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5361076.png)
![7-(4-ethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5361086.png)
![5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5361095.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)



![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-[2-(4-nitrophenoxy)ethylidene]indoline](/img/structure/B5361142.png)